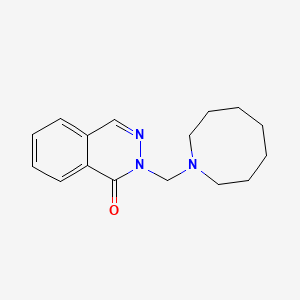
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2013 and has since been studied extensively for its potential use in cancer treatment.
Mecanismo De Acción
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one binds to the DNA-binding domain of RNA polymerase I and prevents it from binding to the rDNA promoter, thereby inhibiting transcription of rRNA. This leads to nucleolar stress and activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one is its selectivity for RNA polymerase I transcription, which minimizes off-target effects. It has also been shown to be effective in preclinical models of various cancers, including those that are resistant to conventional chemotherapy. However, 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has limited solubility in water and requires the use of organic solvents for administration, which may limit its clinical use.
Direcciones Futuras
For 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one research include optimization of its pharmacokinetic and pharmacodynamic properties, identification of biomarkers that predict response to treatment, and development of combination therapies that enhance its efficacy. 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one may also have potential use in other diseases, such as neurodegenerative disorders, where inhibition of RNA polymerase I transcription has been shown to have therapeutic effects.
Conclusion
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one is a promising small molecule inhibitor of RNA polymerase I transcription that has shown efficacy in preclinical models of various cancers. Its selective mechanism of action and ability to induce cell cycle arrest and apoptosis in cancer cells make it a potential candidate for cancer treatment. However, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and identify biomarkers that predict response to treatment.
Métodos De Síntesis
The synthesis of 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one involves a series of reactions starting with the condensation of 2-nitrophenylacetic acid with cyclohexanone to form 2-nitrophenylcyclohexyl ketone. This is followed by reduction of the nitro group to an amino group, and then cyclization with 2-chloro-3-formylquinoxaline to form 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one. The final product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to selectively inhibit RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to disruption of ribosome biogenesis and subsequent activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has been studied extensively in preclinical models of various cancers, including breast, ovarian, and hematological malignancies.
Propiedades
IUPAC Name |
4-(cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)11-6-2-1-3-7-11/h1-2,4-5,8-9,11H,3,6-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGPXHYXYGRAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)

![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)


![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)
![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)
